molecular formula C17H15BO3 B115904 6-Benzyloxy-2-naphthylboronic acid CAS No. 152915-83-8

6-Benzyloxy-2-naphthylboronic acid

Cat. No. B115904
CAS RN: 152915-83-8
M. Wt: 278.1 g/mol
InChI Key: ZVHAZMUBLCEMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-2-naphthylboronic acid is a laboratory chemical with the molecular formula C17H15BO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .

Scientific Research Applications

Enantioselective Synthesis

6-Benzyloxy-2-naphthylboronic acid has been used in the enantioselective synthesis of axially chiral biaryl amides. Employing an asymmetric Suzuki-Miyaura process with Pd(OAc)(2) and KenPhos as ligand, this method efficiently couples electron-rich and electron-deficient o-halobenzamides with various naphthylboronic acids. The process achieves high yields and selectivities, demonstrating its utility in synthesizing axially chiral heterocyclic and biphenyl compounds (Shen et al., 2010).

Liquid Crystal Synthesis

The compound plays a role in synthesizing liquid crystalline materials. For example, certain mesogenic homologous series have been synthesized using Suzuki's conditions for cross-coupling reactions involving naphthylboronic acids. These materials exhibit distinct mesomorphic behaviors, such as enantiotropic nematic and smectic A mesophases, crucial for liquid crystal technology (Thaker et al., 2012).

Oxidative Coupling in Organic Synthesis

This compound has been used in oxidative coupling reactions. For instance, rhodium-catalyzed oxidative 1:2 coupling reactions of arylboronic acids with alkynes, using this compound, produce annulated products like anthracene derivatives. This process is significant for synthesizing highly substituted naphthalene and anthracene derivatives (Fukutani et al., 2009).

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized in developing extraction procedures for industrial effluents. For example, polystyrene divinylbenzene sorbents have been used to enrich benzene- and naphthalenesulfonates from wastewaters, where the characterization of these compounds is crucial for environmental monitoring and industrial applications (Alonso et al., 1999).

Synthesis of Photoluminescent Compounds

This compound contributes to the synthesis of photoluminescent compounds. These compounds, like 4,7-diaryl-2,1,3-benzothiadiazoles, exhibit high fluorescent quantum yields and electron affinities, making them potential candidates for OLEDs and other photoluminescent applications (Neto et al., 2005).

Anticancer Research

Though excluding direct drug use, it's noteworthy that related naphthalene derivatives have been synthesized and evaluated for their anticancer properties, showing significant cytotoxic activity against various cancer cell lines (Thi et al., 2015).

Safety and Hazards

6-Benzyloxy-2-naphthylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(6-phenylmethoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAZMUBLCEMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383273
Record name [6-(Benzyloxy)naphthalen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152915-83-8
Record name [6-(Benzyloxy)naphthalen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxy-2-naphthylboronic acid
Reactant of Route 2
Reactant of Route 2
6-Benzyloxy-2-naphthylboronic acid
Reactant of Route 3
Reactant of Route 3
6-Benzyloxy-2-naphthylboronic acid
Reactant of Route 4
Reactant of Route 4
6-Benzyloxy-2-naphthylboronic acid
Reactant of Route 5
Reactant of Route 5
6-Benzyloxy-2-naphthylboronic acid
Reactant of Route 6
6-Benzyloxy-2-naphthylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.